molecular formula C27H34O7 B592905 12-demethylneocaesalpin F CAS No. 1228964-10-0

12-demethylneocaesalpin F

Cat. No.: B592905
CAS No.: 1228964-10-0
M. Wt: 470.562
InChI Key: VHLRSKHOMKTLFY-ZBWHQOSQSA-N
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Description

12-Demethylneocaesalpin F is a natural product that belongs to the family of neocaesalpinoids. It is a secondary metabolite found in the roots of the plant Caesalpinia pulcherrima. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Demethylneocaesalpin F involves the chemical investigation of Caesalpinia crista and Caesalpinia pulcherrima. The compound is isolated along with several known constituents through various extraction and purification processes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is carried out in research laboratories through chemical synthesis and extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions: 12-Demethylneocaesalpin F undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

12-Demethylneocaesalpin F has a variety of scientific research applications:

    Chemistry: It is used as a reference standard and in the study of diterpene esters.

    Biology: The compound exhibits significant antifungal activity against Aspergillus fumigatus, with effectiveness comparable to or greater than amphotericin B.

    Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for potential therapeutic applications.

    Industry: It is utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations.

Comparison with Similar Compounds

  • 6β-Cinnamoyloxy-7β-acetoxyvouacapen-5α-ol
  • 6β,7β-Dibenzoyloxyvouacapen-5α-ol

Comparison: 12-Demethylneocaesalpin F is unique due to its specific structure and biological activities. While other similar compounds like 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol and 6β,7β-dibenzoyloxyvouacapen-5α-ol also exhibit biological activities, this compound stands out for its potent antifungal properties and broader range of applications in scientific research .

Properties

IUPAC Name

[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLRSKHOMKTLFY-WKAYIHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological activity of 12-Demethyl neocaesalpin F?

A1: 12-Demethyl neocaesalpin F, a cassane diterpenoid isolated from the aerial parts of Caesalpinia pulcherrima [], exhibited significant antifeedant activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The study found that 12-Demethyl neocaesalpin F had an EC50 value of 3.05 µg/cm2 against P. xylostella []. This suggests that 12-Demethyl neocaesalpin F could potentially be used as a natural insecticide to protect crops from this pest.

Q2: Were other cassane diterpenoids isolated from Caesalpinia pulcherrima in this study, and did they show similar activity?

A2: Yes, the study isolated a total of 21 cassane diterpenoids from Caesalpinia pulcherrima, including 10 new compounds []. Several of these compounds, including isovouacapenol C and pulcherrimin C, also exhibited notable antifeedant activity against either P. xylostella or the oriental armyworm (Mythimna separate), another agricultural pest []. This suggests that Caesalpinia pulcherrima is a promising source of natural insecticides.

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